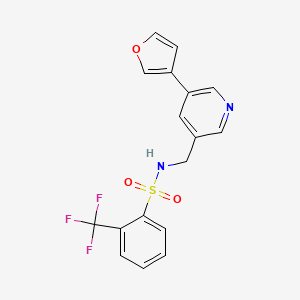
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various biological applications.
Wirkmechanismus
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is based on its ability to selectively bind to target proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in various biological processes. By inhibiting these enzymes, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 disrupts the signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 are dependent on the specific target protein or enzyme that it binds to. Studies have shown that it can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has also been shown to reduce inflammation and oxidative stress in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 in lab experiments is its selectivity towards specific target proteins and enzymes. This allows for precise modulation of biological processes, which can be challenging with other inhibitors that lack selectivity. However, one of the limitations of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the development and application of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1. One area of focus is to optimize the synthesis method to increase the yield and purity of the N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Additionally, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for more comprehensive studies to understand the long-term effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 on biological systems.
Conclusion
In conclusion, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor with potential applications in various scientific research fields. Its selectivity towards specific target proteins and enzymes makes it a promising therapeutic agent for various diseases. Further studies are needed to optimize its synthesis method and investigate its potential in clinical applications.
Synthesemethoden
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 involves a series of chemical reactions starting from furan-3-carboxaldehyde and 3-(trifluoromethyl)aniline. The final product is obtained after multiple purification steps, including column chromatography and recrystallization. The yield of the synthesis is moderate, ranging from 20-40%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively in various scientific research applications. One of the primary areas of focus has been its potential as a therapeutic agent for cancer treatment. Studies have shown that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has also been investigated for its potential in treating other diseases such as inflammation, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)15-3-1-2-4-16(15)26(23,24)22-9-12-7-14(10-21-8-12)13-5-6-25-11-13/h1-8,10-11,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKVTWALYBZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
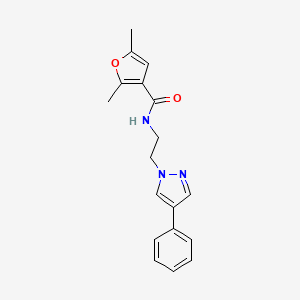
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)
![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)
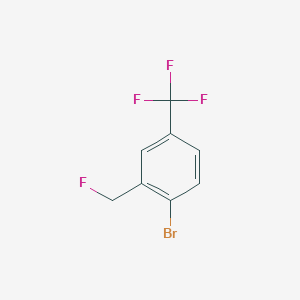

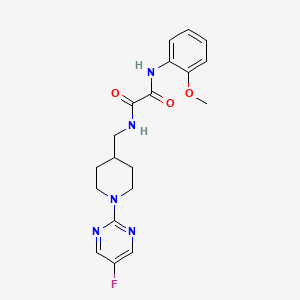
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
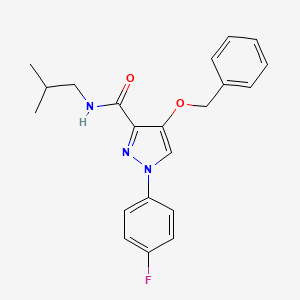
![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)